![molecular formula C24H18N2 B188300 2,3-bis[(E)-2-phenylethenyl]quinoxaline CAS No. 6620-59-3](/img/structure/B188300.png)
2,3-bis[(E)-2-phenylethenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis[(E)-2-phenylethenyl]quinoxaline, also known as BPEQ, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields. BPEQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2,3-bis[(E)-2-phenylethenyl]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
生化学的および生理学的効果
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to have a number of biochemical and physiological effects in cells and tissues. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 2,3-bis[(E)-2-phenylethenyl]quinoxaline in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental systems.
将来の方向性
There are a number of future directions for research on 2,3-bis[(E)-2-phenylethenyl]quinoxaline. One area of research could focus on the development of new synthetic methods for 2,3-bis[(E)-2-phenylethenyl]quinoxaline that are more efficient and environmentally friendly. Other research could explore the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of other analytes, such as biomolecules and pathogens. Additionally, further research could investigate the potential use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as an anti-cancer agent, as well as its effects on other diseases and conditions.
合成法
2,3-bis[(E)-2-phenylethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Friedel-Crafts acylation reaction. One of the most common methods for synthesizing 2,3-bis[(E)-2-phenylethenyl]quinoxaline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a catalyst.
科学的研究の応用
2,3-bis[(E)-2-phenylethenyl]quinoxaline has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of metal ions. Other research has explored the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a photosensitizer for photodynamic therapy, as well as its potential as an anti-cancer agent.
特性
CAS番号 |
6620-59-3 |
|---|---|
製品名 |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
分子式 |
C24H18N2 |
分子量 |
334.4 g/mol |
IUPAC名 |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
InChIキー |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



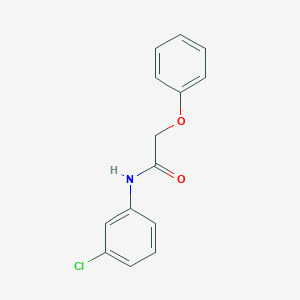
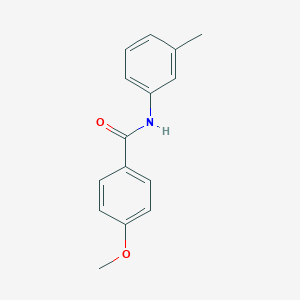
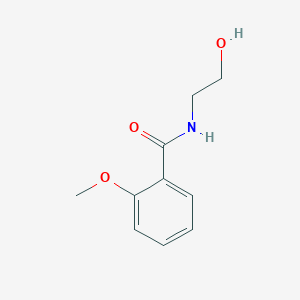
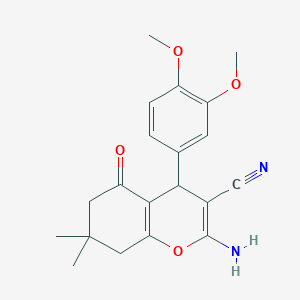
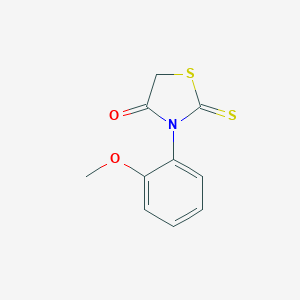
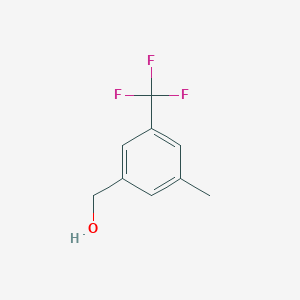
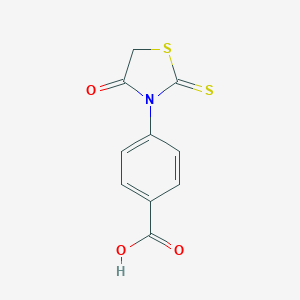
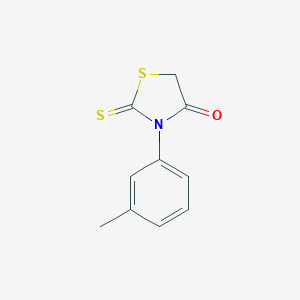
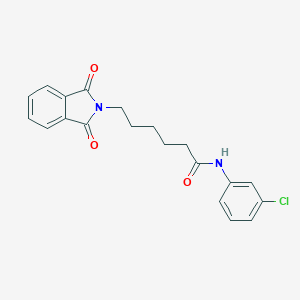
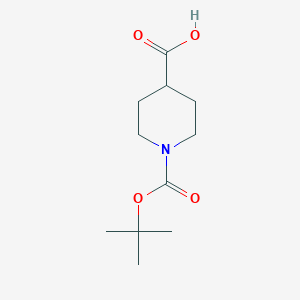
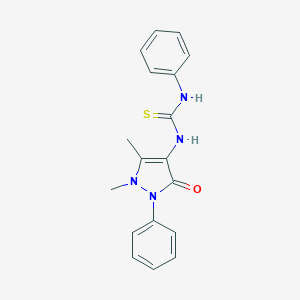
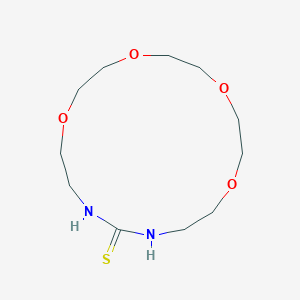
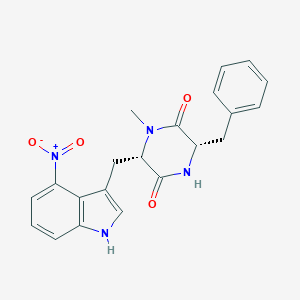
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)